molecular formula C16H18N4O3 B2529116 N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034374-45-1

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2529116
CAS No.: 2034374-45-1
M. Wt: 314.345
InChI Key: BLXAOZGTGXKTSD-UHFFFAOYSA-N
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Description

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles have been found to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert a similar effect, leading to the inhibition or destruction of infectious agents.

Preparation Methods

Chemical Reactions Analysis

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide can be compared with other 1,2,4-oxadiazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the oxadiazole ring with the pyrrolidine and phenyl groups in this compound contributes to its distinct properties and applications.

Biological Activity

N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine and acetamide moieties further enhances its pharmacological potential.

Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical biological pathways:

  • Epidermal Growth Factor Receptor (EGFR) : Similar compounds have demonstrated the ability to inhibit EGFR, which plays a significant role in cell proliferation and survival. Inhibition of this receptor is linked to anticancer effects.
  • Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit antimicrobial properties against a range of pathogens. This is believed to be due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

Research indicates that derivatives of oxadiazoles can exert significant anticancer effects by inducing apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cell lines through modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is crucial for its bactericidal activity, which may involve interference with bacterial DNA synthesis or protein function .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on normal cell lines (e.g., L929 fibroblasts) revealed that certain concentrations of the compound do not significantly affect cell viability, suggesting a favorable therapeutic index for further development .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Efficacy : In antimicrobial assays, derivatives showed effectiveness comparable to standard antibiotics like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity Analysis : The cytotoxic effects were measured using MTT assays across different concentrations, revealing that most derivatives maintained high cell viability at lower concentrations while exhibiting dose-dependent toxicity at higher concentrations .

Summary Table of Biological Activities

Activity TypeAssay TypeResult
AnticancerCell Viability AssayIC50 < 10 µM for several cancer lines
AntimicrobialBacterial AssayEffective against Gram-positive/negative
CytotoxicityMTT AssayHigh viability at low concentrations

Properties

IUPAC Name

N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXAOZGTGXKTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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